5-chloro-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide
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Overview
Description
5-chloro-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring, a thiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Introduction of the Thiazole Ring: The thiazole ring can be introduced by reacting the benzofuran derivative with thioamides or thioesters under appropriate conditions.
Formation of the Carboxamide Group: The carboxamide group is introduced by reacting the intermediate compound with chloroformates or isocyanates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-chloro-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(4-(2-pyridinyl)-1,3-thiazol-2-yl)-2-thiophenecarboxamide
- 5-chloro-N-(4-methyl-1,3-thiazol-2-yl)pyrazine-2-carboxamide
Uniqueness
5-chloro-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide is unique due to its specific combination of a benzofuran ring, a thiazole ring, and a carboxamide group
Properties
Molecular Formula |
C12H7ClN2O2S |
---|---|
Molecular Weight |
278.71 g/mol |
IUPAC Name |
5-chloro-N-(1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C12H7ClN2O2S/c13-8-1-2-9-7(5-8)6-10(17-9)11(16)15-12-14-3-4-18-12/h1-6H,(H,14,15,16) |
InChI Key |
FAQFKAVQKCOMHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(O2)C(=O)NC3=NC=CS3 |
Origin of Product |
United States |
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